molecular formula C24H28Cl2N6O3 B1515313 EGFR/ErbB-2/ErbB-4 Inhibitor II CAS No. 944341-54-2

EGFR/ErbB-2/ErbB-4 Inhibitor II

Numéro de catalogue B1515313
Numéro CAS: 944341-54-2
Poids moléculaire: 519.4 g/mol
Clé InChI: ZXKZRKQMKNRZNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The EGFR/ErbB-2/ErbB-4 Inhibitor II, also referenced under CAS 944341-54-2, controls the biological activity of EGFR/ErbB-2/ErbB-4 . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It is a cell-permeable 4-anilino quinazoline compound that acts as a potent, reversible, and ATP-competitive inhibitors of EGFR and c-erbB2 .


Molecular Structure Analysis

The this compound is a synthetic organic compound . Its IUPAC Name is N-{4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl}but-2-ynamide . The molecular structure of this compound is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The this compound potently inhibits EGFR/ErbB1/HER1, ErbB2/HER2/neu, and ErbB4/HER4 kinase activity (IC 50 = 22, 38 and 21 nM, respectively) in an ATP-competitive manner and effectively suppresses cellular receptor phosphorylation .


Physical And Chemical Properties Analysis

The this compound is a beige solid . It has an empirical formula of C24H27ClN6O3 . It is hygroscopic and should be protected from light . It is soluble in DMSO to a concentration of 25 mg/mL .

Applications De Recherche Scientifique

Biochemical and Kinetic Properties

EGFR, ErbB-2, and ErbB-4 are part of the type 1 receptor tyrosine kinase family, significantly implicated in various forms of cancer. Studies have compared the biochemical and kinetic properties of these receptors, noting differences in catalytic activities and substrate kinetics despite their sequence homology. Such understanding assists in developing assays for accurately measuring inhibitor potency and selectivity among these receptors, critical for targeted cancer therapies (Brignola et al., 2002).

Role in Cancer and Therapeutics

The EGFR family, including ErbB proteins, plays a crucial role in signal transduction and oncogenesis, making them primary targets in cancer therapeutics. This family's receptors are implicated in the pathogenesis of lung and breast cancers, and their inhibition forms the basis of several FDA-approved cancer treatments. The understanding of the functional dynamics of these receptors, including how they bind to ligands and form dimers, is fundamental in advancing cancer treatment strategies (Roskoski, 2019).

Impact on Cancer Cell Proliferation and Survival

ErbB receptors and EGF-like growth factors, frequently expressed in human tumors, regulate cancer cell proliferation and survival. Consequently, targeting these receptors has led to the development of various therapeutic agents like trastuzumab and tyrosine kinase inhibitors, showing significant anti-tumor activity and an acceptable toxicity profile in cancer treatments (Normanno et al., 2003).

Novel Therapeutic Approaches

Research on EGFR and ErbB receptors has led to the development of inhibitors targeting either or both receptors. Given the frequent implication of these receptors in epithelial cancers, identifying inhibitors targeting multiple EGFR family members could benefit a broader range of cancer patients. The discovery of negative regulators like EGF-Receptor Related Protein also opens avenues for novel therapeutic strategies in epithelial cancers (Nautiyal et al., 2006).

Mécanisme D'action

The EGFR/ErbB-2/ErbB-4 Inhibitor II acts by inhibiting the kinase activity of EGFR, ErbB2, and ErbB4 . It does this in an ATP-competitive manner and effectively suppresses cellular receptor phosphorylation . It also inhibits HER2- and EGFR-dependent cancer cell proliferations .

Safety and Hazards

EGFR-TKIs are associated with significant and disabling undesirable effects that adversely impact on quality of life and compliance. These effects include dermatological reactions, diarrhoea, hepatotoxicity, stomatitis, interstitial lung disease and ocular toxicity .

Propriétés

IUPAC Name

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-(2-morpholin-4-ylethoxyiminomethyl)pyrimidine-4,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKZRKQMKNRZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849569
Record name N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944341-54-2
Record name N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGFR/ErbB-2/ErbB-4 Inhibitor II
Reactant of Route 2
Reactant of Route 2
EGFR/ErbB-2/ErbB-4 Inhibitor II
Reactant of Route 3
Reactant of Route 3
EGFR/ErbB-2/ErbB-4 Inhibitor II
Reactant of Route 4
Reactant of Route 4
EGFR/ErbB-2/ErbB-4 Inhibitor II
Reactant of Route 5
EGFR/ErbB-2/ErbB-4 Inhibitor II
Reactant of Route 6
Reactant of Route 6
EGFR/ErbB-2/ErbB-4 Inhibitor II

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.